molecular formula C14H24N4 B256203 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine

6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine

Cat. No. B256203
M. Wt: 248.37 g/mol
InChI Key: FYADSIOHXRRHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine, also known as SMT-19969, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine-containing pyrimidine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine is not fully understood, but it is believed to act as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway. The p38α MAPK pathway is involved in the regulation of inflammation and pain, and inhibition of this pathway has been shown to reduce inflammation and pain in preclinical studies.
Biochemical and Physiological Effects
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine has been shown to have a favorable safety profile and to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, its neuroprotective effects make it a potential treatment for neurodegenerative diseases. However, one of the limitations of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine. One potential direction is to further investigate its mechanism of action and to optimize its therapeutic potential. Additionally, more preclinical studies are needed to evaluate its safety and efficacy in animal models of disease. Finally, clinical trials are needed to evaluate its safety and efficacy in humans and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine involves the reaction of 6-methylpyrimidin-4-amine with 2,2,6,6-tetramethylpiperidine-4-carboxaldehyde in the presence of a base. The reaction proceeds via a condensation reaction and results in the formation of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine.

Scientific Research Applications

6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C14H24N4/c1-10-6-12(16-9-15-10)17-11-7-13(2,3)18-14(4,5)8-11/h6,9,11,18H,7-8H2,1-5H3,(H,15,16,17)

InChI Key

FYADSIOHXRRHDW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)NC2CC(NC(C2)(C)C)(C)C

Canonical SMILES

CC1=CC(=NC=N1)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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